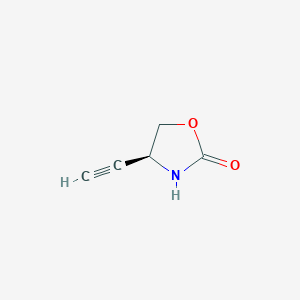

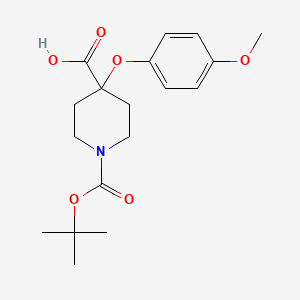

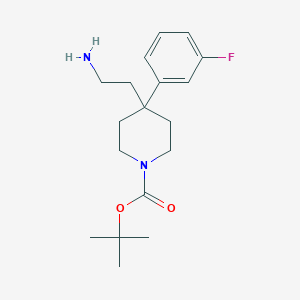

(S)-4-Ethynyloxazolidin-2-one

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be described.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or issues with the synthesis would also be discussed.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique

Antitumor Efficacy

- In Vitro and In Vivo Antitumor Activities : A study by Lee et al. (2002) focused on the antitumor activities of novel sulfonylurea compounds, including (S)-4-ethynyloxazolidin-2-one derivatives. These compounds showed promise as antitumor candidates, with some exhibiting potent inhibitory effects on tumor growth in animal models.

Synthesis and Application in Medicinal Chemistry

- Synthesis and Stereoselectivity : Research by Ferraz et al. (2007) highlighted the synthesis of imidazolidin-4-ones, involving (S)-4-ethynyloxazolidin-2-one, and their stereoselective formation. This study underscores the compound’s utility in medicinal chemistry.

- Synthesis of Thiazolidin-4-Ones : A review by Mech et al. (2021) emphasized the significance of thiazolidin-4-ones, structurally related to (S)-4-ethynyloxazolidin-2-one, in medicinal chemistry. The review discusses their wide-ranging biological activities, highlighting the compound's versatility.

Bioactivity and Biological Applications

- Insect Growth-Inhibitor and Chemosterilant : A study by Schaefer and Tieman (1967) investigated 4-imidazolin-2-one, structurally related to (S)-4-ethynyloxazolidin-2-one, for its potential as an insect growth-inhibitor. This research indicates the compound's potential in biological control applications.

Pharmacological Properties

- Calcium Antagonists with Antioxidant Activity : A study by Kato et al. (1999) explored thiazolidinone derivatives, related to (S)-4-ethynyloxazolidin-2-one, as novel calcium antagonists with antioxidant properties. This study contributes to understanding the pharmacological properties of such compounds.

Antihyperglycemic Activity

- Antihyperglycemic Effects of Thiazolidin-4-Ones : The study by Abubakar et al. (2020) investigated the antihyperglycemic activity of thiazolidin-4-ones. This research adds to the understanding of the potential therapeutic applications of (S)-4-ethynyloxazolidin-2-one and its derivatives in diabetes management.

Antibacterial Properties

- Synthesis and Antibacterial Activity : A study by Kumar et al. (2016) focused on the synthesis and antibacterial properties of thiazolidin-4-ones, highlighting the potential use of (S)-4-ethynyloxazolidin-2-one derivatives in combating bacterial infections.

Safety And Hazards

This would detail any risks associated with handling or using the compound, as well as appropriate safety precautions.

Orientations Futures

This would discuss potential areas for further research. Are there ways to improve the compound’s synthesis? Are there new applications waiting to be discovered?

For a specific compound like “(S)-4-Ethynyloxazolidin-2-one”, you would need to consult the primary literature or databases such as PubChem, SciFinder, or Reaxys. If you have access to these resources, they could provide you with detailed information. If you don’t have access, you might consider reaching out to a librarian or a chemist for assistance. They may be able to help you find the information you’re looking for.

Propriétés

IUPAC Name |

(4S)-4-ethynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZMXGHLIAPYCI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Ethynyloxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)